8b,10b-Dihydroxyeremophilenolide
Description
8b,10b-Dihydroxyeremophilenolide is a sesquiterpene lactone belonging to the eremophilane class, characterized by a bicyclic framework with hydroxyl groups at the 8b and 10b positions.
Properties
CAS No. |
130430-98-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(4aR,5S,8aS,9aS)-8a,9a-dihydroxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-5-4-6-14(17)8-15(18)11(7-13(9,14)3)10(2)12(16)19-15/h9,17-18H,4-8H2,1-3H3/t9-,13+,14-,15-/m0/s1 |
InChI Key |
DUSIVVSRERWIKR-FLCCKXIQSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@@]1(CC3=C(C(=O)O[C@]3(C2)O)C)C)O |
Canonical SMILES |
CC1CCCC2(C1(CC3=C(C(=O)OC3(C2)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8b,10b-Dihydroxyeremophilenolide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production methods for 8b,10b-Dihydroxyeremophilenolide are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8b,10b-Dihydroxyeremophilenolide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acids, and bases.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 8b,10b-Dihydroxyeremophilenolide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Substituent Effects
The following table highlights key structural distinctions between 8b,10b-dihydroxyeremophilenolide and related compounds:
Key Observations:
Positional Isomerism : The hydroxylation pattern (e.g., 8b,10b vs. 6β,8β) significantly alters molecular polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.
Stereochemical Complexity : The 6β,8β-dihydroxy variant’s rigid stereochemistry (4S,4aR,5S,8aR,9aS) may confer unique binding affinities compared to the 8b,10b isomer .
Biological Activity
8b,10b-Dihydroxyeremophilenolide is a naturally occurring sesquiterpene lactone with significant biological activity. Its molecular formula is C15H22O4, and it has a molecular weight of 266.33 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
The compound features two hydroxyl groups at the 8b and 10b positions, which are critical for its biological activity. The unique structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS No. | 130430-98-7 |
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | (4aR,5S,8aS,9aS)-8a,9a-dihydroxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one |
| InChI Key | DUSIVVSRERWIKR-FLCCKXIQSA-N |
The biological activity of 8b,10b-Dihydroxyeremophilenolide involves several mechanisms:
- Enzyme Inhibition : It inhibits specific enzymes that are crucial in inflammatory pathways and cancer cell proliferation.
- Signaling Pathway Modulation : The compound influences signaling pathways associated with apoptosis and cell cycle regulation.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
Anticancer Properties
Research has indicated that 8b,10b-Dihydroxyeremophilenolide can induce apoptosis in various cancer cell lines. A study demonstrated that the compound significantly reduced cell viability in human cancer cells through the activation of caspase-dependent pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate cytokine production and inhibit the expression of pro-inflammatory mediators.
Case Studies and Research Findings
- Anticancer Study : In a study published in Journal of Natural Products, researchers evaluated the effects of 8b,10b-Dihydroxyeremophilenolide on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers (caspase-3 activation) .
- Anti-inflammatory Research : A study conducted on murine macrophages highlighted the ability of this compound to downregulate TNF-alpha and IL-6 production when stimulated with LPS (lipopolysaccharide), suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Activity : An investigation into the antimicrobial properties revealed that 8b,10b-Dihydroxyeremophilenolide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural antimicrobial agent .
Comparison with Similar Compounds
8b,10b-Dihydroxyeremophilenolide shares structural similarities with other sesquiterpene lactones such as Eremophilone and Costunolide. However, its unique hydroxylation pattern imparts distinct biological activities:
| Compound | Biological Activity |
|---|---|
| 8b,10b-Dihydroxyeremophilenolide | Anticancer, anti-inflammatory, antimicrobial |
| Eremophilone | Primarily anti-inflammatory |
| Costunolide | Anticancer and anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
